In-Depth Technical Guide: 1-Amino-2-methyl-1-phenylpropan-2-ol in Chemical Synthesis and Asymmetric Catalysis
In-Depth Technical Guide: 1-Amino-2-methyl-1-phenylpropan-2-ol in Chemical Synthesis and Asymmetric Catalysis
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol is a highly specialized chiral 1,2-amino alcohol characterized by a benzylic stereocenter and a sterically demanding gem-dimethyl carbinol moiety. In the realm of advanced organic synthesis and drug development, this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a privileged chiral building block. Its primary application lies in the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands, which are indispensable for transition-metal-catalyzed asymmetric transformations[1]. This whitepaper details its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.
Physicochemical and Structural Properties
Understanding the structural parameters of 1-amino-2-methyl-1-phenylpropan-2-ol is critical for predicting its behavior in nucleophilic additions and metal coordination. The presence of the gem-dimethyl group at the C2 position significantly alters the steric environment compared to standard linear amino alcohols.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 1-amino-2-methyl-1-phenylpropan-2-ol | [2] |
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| Monoisotopic Mass | 165.115 Da | [2] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| CAS Number (Unspecified) | 826-60-8 | [2] |
| CAS Number (1S-isomer) | 110480-86-9 | [3] |
| CAS Number (S-isomer HCl) | 168297-77-6 | [4] |
| SMILES | CC(C)(C(C1=CC=CC=C1)N)O | [2] |
Safety, Hazards, and Handling
According to standardized GHS classifications, this compound requires rigorous laboratory safety protocols[2]:
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H302 : Harmful if swallowed.
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H315 : Causes skin irritation.
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H318 : Causes serious eye damage.
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H335 : May cause respiratory irritation. Handling Directive: Operations must be conducted in a certified fume hood using nitrile gloves and splash-proof safety goggles. Because the free base can slowly degrade or absorb atmospheric CO2, it is often stored under an inert argon atmosphere or isolated as its more stable hydrochloride salt[4].
Mechanistic Role in Asymmetric Catalysis
The true value of 1-amino-2-methyl-1-phenylpropan-2-ol emerges when it is converted into a C2-symmetric BOX ligand. When these ligands coordinate to transition metals (e.g., Palladium, Copper, Nickel), the substituents derived from the amino alcohol dictate the chiral environment of the catalyst[1][5].
The gem-dimethyl groups at the 5-position of the resulting oxazoline ring play a profound mechanistic role. They restrict the conformational flexibility of the oxazoline rings through severe steric hindrance. This structural distortion forces a reduction in the N-Metal-N dihedral angle, enforcing a tighter, more rigid coordination geometry around the metal center. This rigidity directly translates to higher enantioselectivity and prevents catalyst deactivation during complex cross-coupling or cycloaddition reactions[1].
Mechanistic impact of 5-position gem-dimethyl groups on catalytic efficacy.
Experimental Workflows and Self-Validating Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.
Protocol A: Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol
Objective : Convert (R)-methyl 2-amino-2-phenylacetate hydrochloride into the target tertiary amino alcohol via a controlled Grignard addition[1].
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Preparation : Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous diethyl ether at -40 °C under an inert argon atmosphere.
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Causality: Diethyl ether is essential as it stabilizes the Grignard reagent via Lewis acid-base coordination. The -40 °C temperature is critical to prevent the racemization of the sensitive benzylic stereocenter and to control the highly exothermic nature of the addition[1].
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Grignard Addition : Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq) dropwise over 75 minutes.
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Causality: A large excess (5 equivalents) is required because the first equivalent is consumed by deprotonating the ammonium salt, and subsequent equivalents are needed for the double nucleophilic addition to the ester carbonyl to form the gem-dimethyl carbinol[1].
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Maturation : Stir the reaction mixture at -40 °C for 1 hour, then gradually allow it to warm to room temperature overnight with vigorous stirring.
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Quenching : Cool the mixture to 0 °C and add saturated aqueous NH4Cl dropwise until the precipitated magnesium salts dissolve.
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Causality: NH4Cl provides a mild, buffered proton source that safely quenches unreacted Grignard reagent without over-acidifying the aqueous phase, which would trap the product as a water-soluble ammonium salt[1].
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Isolation : Separate the organic phase, extract the aqueous phase with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.
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Self-Validation Checkpoint : Analyze the crude organic extract via FT-IR. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O-H/N-H stretch (~3300-3400 cm⁻¹) validates successful conversion. Additionally, ¹H NMR must reveal a distinct 6H singlet near 1.1-1.2 ppm, confirming the incorporation of the gem-dimethyl group.
Protocol B: Synthesis of C2-Symmetric BOX Ligands
Objective : Construct the oxazoline rings using the synthesized amino alcohol to yield a potent chiral ligand[1].
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Amidation : React the chiral amino alcohol with oxalyl chloride (or a malonyl derivative) in the presence of triethylamine (Et3N) in dichloromethane.
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Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the amino alcohol, thereby maintaining its nucleophilicity[1].
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Cyclization : Isolate the bis(amide) intermediate and treat it with Titanium(IV) isopropoxide (Ti(OiPr)4) in a refluxing solvent (e.g., toluene).
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Causality: Ti(OiPr)4 functions as a highly oxophilic Lewis acid. It coordinates to the amide carbonyl oxygen, increasing the electrophilicity of the carbon center. This activation is mandatory to overcome the steric hindrance of the adjacent gem-dimethyl group, facilitating intramolecular nucleophilic attack by the tertiary hydroxyl group[1].
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Self-Validation Checkpoint : Monitor the cyclization via ¹³C NMR. The shift of the carbonyl carbon signal from the amide region (~165-170 ppm) to the characteristic oxazoline imine carbon region (~160-165 ppm), coupled with the disappearance of the amide N-H proton in ¹H NMR, confirms ring closure.
Synthetic workflow from amino ester to C2-symmetric BOX ligand.
References
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PubChem. "1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO". National Institutes of Health (NIH). URL: [Link]
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PubChem. "(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO". National Institutes of Health (NIH). URL:[Link]
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M. S. et al. "Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position". ACS Omega. 2017. URL:[Link]
Sources
- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S)-1-Amino-2-methyl-1-phenyl-2-propanol | 110480-86-9 [chemnet.com]
- 4. (s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO | CID 66589255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
